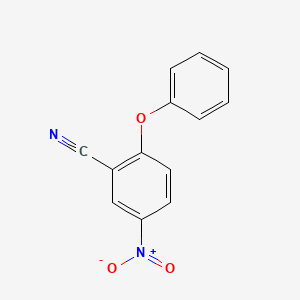
Ytterbium nitride
説明
Ytterbium nitride is a binary inorganic compound of ytterbium and nitrogen with the chemical formula YbN . Ytterbium is named after Ytterby, a village in Sweden. It can be used as a source for gamma rays, for the doping of stainless steel, or other active metals .
Synthesis Analysis
Ytterbium nitride can be synthesized by the reaction of ytterbium hydride and ammonia at 800°C . Another method involves the reaction of ytterbium and nitrogen with an admixture of hydrogen under pressure at 500–600°C . Heterolanthanide clusters Nd2LnI5(S3)(S2N2)(THF)9 (Ln = Dy, Yb) are synthesized by the reactions of (NdI)3N2 with DyI3 or YbI3 and sulfur in a THF solution .
Physical And Chemical Properties Analysis
Ytterbium nitride forms black powder and is notable for its high melting point . The compound has a molar mass of 187.052 g·mol −1 and a density of 6.57 g/cm 3 .
科学的研究の応用
Infrared Plasmonics and Thermoelectricity
Ytterbium nitride (YbN) exhibits unique properties that make it suitable for applications in infrared plasmonics and thermoelectric devices . It has been shown to possess a high thermoelectric power factor, which is crucial for energy conversion applications . Additionally, YbN can support short-wavelength infrared plasmon polaritons, which are collective oscillations of free electrons coupled to light. This makes it a promising material for developing devices that can manipulate infrared light, such as sensors and imaging systems .
Spintronics
Due to its antiferromagnetic ground states, YbN is a candidate for spintronic applications . Spintronics involves the study of the intrinsic spin of the electron and its associated magnetic moment, in addition to its fundamental electronic charge, in solid-state devices. YbN’s magnetic properties could be harnessed for memory storage devices that are faster, more efficient, and have greater data capacity than traditional devices .
High-Energy Particle Detection
Ytterbium nitride’s electronic and magnetic properties make it suitable for high-energy particle detection , particularly in the form of scintillators. Scintillators are materials that luminesce when excited by ionizing radiation, making YbN useful in detecting neutrons and other high-energy particles .
Non-Ferrous Metal Alloys and Ceramics
YbN serves as an additive for special alloys and non-ferrous metals , enhancing their mechanical and physical properties. It is also used in ceramic materials , where it contributes to the development of advanced ceramics with improved thermal and wear resistance .
NIR-II Bioimaging
Ytterbium nitride is explored for its potential in NIR-II bioimaging . This application takes advantage of YbN’s ability to emit in the second near-infrared window, which allows for deeper tissue penetration and higher resolution imaging in medical diagnostics .
Electronics and Optics
In the fields of electronics and optics , Ytterbium nitride holds potential due to its semiconducting behavior and ability to absorb and emit light at specific wavelengths. These properties are essential for the development of various electronic and optical devices, including lasers and sensors .
Laser Technology
Ytterbium isotopes, such as Ytterbium-174, are known for their use in laser technology . While not specific to YbN, the element ytterbium’s ability to absorb and emit light at specific wavelengths is crucial for laser applications, which can be extrapolated to YbN’s potential in this field .
Atomic Clocks
Ytterbium has been utilized in atomic clocks , where its isotopes provide a stable reference frequency. YbN’s properties could potentially be applied to enhance the performance of atomic clocks, contributing to more precise timekeeping technologies .
将来の方向性
Ytterbium nitride holds potential applications in the fields of electronics and optics . It’s also used as an additive for special alloys, ceramic materials, semiconductors . Transition metal nitrides, including Ytterbium nitride, have emerged as highly promising materials in the realm of solar energy conversion . They are being studied for their unique physical properties, which make them promising optoelectronic and magnetic materials suitable for use in various areas of human activity .
作用機序
Target of Action
Ytterbium nitride (YbN) is a binary inorganic compound of ytterbium and nitrogen . It’s primarily used in the fields of electronics and optics . It’s also used as an additive for special alloys, ceramic materials, and semiconductors . Therefore, its primary targets are these materials where it contributes to their properties and functionalities.
Mode of Action
It’s known that ybn can be prepared from the reaction of ytterbium hydride and ammonia at 800°c . This reaction results in the formation of YbN and hydrogen . The interaction of YbN with its targets likely involves physical processes such as doping or alloying, which can alter the properties of the target materials.
Biochemical Pathways
It’s worth noting that ytterbium, one of the components of ybn, has been studied for its superconductivity under high pressure . This suggests that YbN could potentially influence electronic pathways in certain high-pressure environments.
Result of Action
The primary result of YbN’s action is the alteration of the physical and chemical properties of the materials it’s added to. For example, it can enhance the optical and electronic properties of certain materials . In the context of superconductivity, ytterbium has been found to exhibit superior superconductivity under high pressure .
Action Environment
The action of YbN is influenced by environmental factors such as temperature and pressure. For instance, the synthesis of YbN involves a reaction at 800°C . Additionally, the superconductivity of ytterbium, a component of YbN, has been observed under high pressure . Therefore, both temperature and pressure are key environmental factors that influence the action, efficacy, and stability of YbN.
特性
IUPAC Name |
azanylidyneytterbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMYKCPNRBIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NYb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313778 | |
| Record name | Ytterbium nitride (YbN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ytterbium nitride | |
CAS RN |
24600-77-9 | |
| Record name | Ytterbium nitride (YbN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24600-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ytterbium nitride (YbN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024600779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ytterbium nitride (YbN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium nitride (YbN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the unique properties of Ytterbium nitride compared to other rare-earth nitrides?
A1: Unlike most rare-earth nitrides (RENs) which exhibit ferromagnetic behavior, Ytterbium nitride demonstrates antiferromagnetic ground states []. This makes it particularly interesting for spintronic device applications. Additionally, Ytterbium nitride exhibits both high thermoelectric power factor and short-wavelength infrared plasmon polaritons, making it a promising material for thermoelectric and plasmonic devices [].
Q2: How does pressure affect the structural stability of Ytterbium nitride?
A2: YbN, stable in the NaCl (B1) structure at ambient conditions, undergoes pressure-induced phase transitions [, ]. It transforms to a body-centered tetragonal (BCT) phase at high pressure [] and to a Pm-3m (B2) phase at even higher pressures []. These phase transitions are accompanied by volume collapses and changes in electronic properties, highlighting the material's sensitivity to pressure.
Q3: What are the primary applications of Ytterbium nitride being researched based on its properties?
A3: Ytterbium nitride's unique combination of properties makes it suitable for various applications. Its high thermoelectric power factor and infrared plasmon polaritons make it attractive for thermoelectric and plasmonic devices []. Furthermore, its antiferromagnetic nature makes it a potential candidate for spintronic devices [].
Q4: What are the main challenges in synthesizing high-quality Ytterbium nitride?
A4: Synthesizing pure and crystalline Ytterbium nitride can be challenging. One study successfully synthesized pure Ytterbium nitride crystals under high pressure (2000 bar) and temperature (1600°C) [], highlighting the need for specialized techniques to achieve high-quality material for research and applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





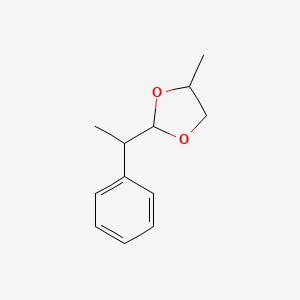
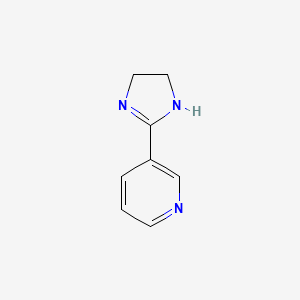


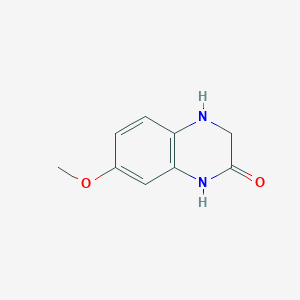
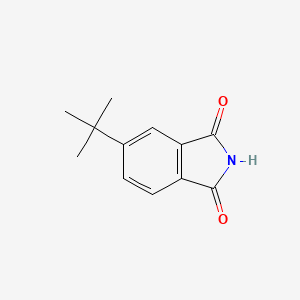


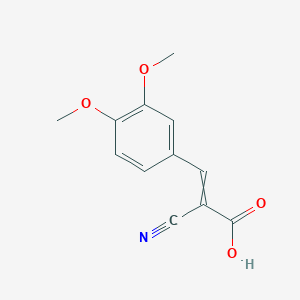
![3,4-Dihydrobenz[a]anthracen-1(2H)-one](/img/structure/B1593657.png)

